A Comprehensive Technical Review of cis-Methylkhellactone and its Derivatives
A Comprehensive Technical Review of cis-Methylkhellactone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Methylkhellactone, a naturally occurring coumarin, and its synthetic derivatives have emerged as a promising class of compounds with significant biological activities. This review provides an in-depth technical guide to the synthesis, biological evaluation, and proposed mechanisms of action of cis-khellactone derivatives. While literature on the parent compound, cis-Methylkhellactone, is sparse, extensive research has been conducted on its analogues, revealing potent anti-cancer and anti-HIV properties. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development in this area.
Introduction
Khellactones are a subgroup of coumarins characterized by a dihydrofuran or dihydropyran ring fused to the coumarin core. The stereochemistry of the substituents on this additional ring system, designated as cis or trans, plays a crucial role in their biological activity. cis-Methylkhellactone has been isolated from various plant species, including those from the Apiaceae family, such as Peucedanum praeruptorum Dunn and Seseli species[1][2]. While the parent compound itself has not been the primary focus of extensive biological investigation, its structural scaffold has served as a vital template for the synthesis of numerous derivatives with potent pharmacological activities.
The primary areas of investigation for cis-khellactone derivatives have been oncology and virology. Researchers have successfully synthesized and identified derivatives with significant cytotoxic effects against various cancer cell lines and potent inhibitory activity against the Human Immunodeficiency Virus (HIV)[3][4][5]. This review will systematically present the available data on these derivatives, focusing on their synthesis, quantitative biological activity, and the molecular pathways they modulate.
Synthesis of cis-Khellactone Derivatives
The synthesis of biologically active cis-khellactone derivatives often involves stereoselective methods to control the configuration at the chiral centers of the dihydropyran ring. A common strategy is the asymmetric dihydroxylation of a corresponding seselin precursor.
General Synthetic Workflow
The synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, for instance, typically starts from 4-methylseselin. This precursor undergoes an asymmetric dihydroxylation reaction to introduce the cis-diol, followed by esterification to yield the final derivatives[3].
Experimental Protocols
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Step 1: Synthesis of 4-methylseselin (1): This precursor is synthesized according to previously established methods.
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Step 2: Synthesis of 4-methyl-(−)-cis-khellactone (2): To a solution of 4-methylseselin (1) in a mixture of t-BuOH/H₂O (1:1), K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQD)₂-PYR are added. The mixture is stirred at room temperature, and K₂OsO₂(OH)₄ is added. The reaction is monitored by TLC. After completion, the reaction is quenched with Na₂SO₃, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 4-methyl-(−)-cis-khellactone (2).
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Step 3: Synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives (3a–o): To a solution of 4-methyl-(−)-cis-khellactone (2) in anhydrous CH₂Cl₂, the corresponding acyl chloride and pyridine are added. The mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is washed with HCl (1N), saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The residue is purified by column chromatography to afford the final derivatives.
Biological Activities of cis-Khellactone Derivatives
The primary reported biological activities of cis-khellactone derivatives are their cytotoxic effects against cancer cells and their inhibitory action against HIV replication.
Cytotoxic Activity
Several studies have demonstrated the potent in vitro cytotoxic activity of novel cis-khellactone derivatives against various human cancer cell lines.
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of representative cis-khellactone derivatives against different cancer cell lines.
Table 1: Cytotoxic Activity of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives [3]
| Compound | R Group | HEPG-2 (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | LS174T (IC₅₀, µM) |
| 3a | Tigloyl | 8.51 | 15.23 | 29.65 |
| 3b | Benzoyl | > 50 | > 50 | > 50 |
| 3c | Cinnamoyl | 19.34 | 35.12 | 41.22 |
| Cisplatin | - | 12.35 | 18.97 | 10.86 |
Table 2: Cytotoxic Activity of 4-methoxy- and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone Derivatives [6]
| Compound | Substitution | R Group | HEPG-2 (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | LS174T (IC₅₀, µM) |
| 12e | 4-methoxy | 3-Methylbenzoyl | 6.1 | 8.5 | 9.2 |
| 12f | 4-methoxy | 3-Chlorobenzoyl | 7.3 | 9.1 | 10.4 |
| 12g | 4-methoxy | 4-Chlorobenzoyl | 8.2 | 10.5 | 11.3 |
| Cisplatin | - | - | 10.8 | 15.6 | 9.7 |
Studies on the mechanism of action of cytotoxic cis-khellactone derivatives suggest the induction of apoptosis through the intrinsic mitochondrial pathway. One of the most active compounds, 12e , was found to induce morphological changes characteristic of apoptosis in HEPG-2 cells. This was accompanied by the dissipation of the mitochondrial membrane potential and the activation of key executioner caspases[3]. Other decanoyl derivatives of cis-khellactone have been shown to induce cell cycle arrest at the S/G2 phase at lower concentrations and caspase-dependent apoptosis at higher concentrations[4].
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Cancer cells (HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
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The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
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After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
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The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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The absorbance is measured at 490 nm using a microplate reader.
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The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Anti-HIV Activity
A significant body of research has focused on the anti-HIV activity of (3'R,4'R)-(+)-cis-khellactone derivatives, particularly the di-O-(S)-camphanoyl derivative known as DCK and its analogues.
The following table summarizes the 50% effective concentration (EC₅₀) and therapeutic index (TI) of representative anti-HIV cis-khellactone derivatives.
Table 3: Anti-HIV Activity of (3'R,4'R)-(+)-cis-khellactone Derivatives [5]
| Compound | Substitution | EC₅₀ (µM) | TI (Therapeutic Index) |
| DCK | - | < 0.000525 | > 215000 |
| 3-Methyl-DCK | 3-Methyl | < 0.0000525 | > 2150000 |
| 4-Methyl-DCK | 4-Methyl | < 0.0000525 | > 2150000 |
| 5-Methyl-DCK | 5-Methyl | < 0.0000525 | > 2150000 |
| AZT | - | 0.0013 | 12923 |
The precise mechanism of action of anti-HIV cis-khellactone derivatives is still under investigation. However, preliminary studies suggest that these compounds do not inhibit reverse transcriptase or protease, which are the targets of many existing anti-HIV drugs. One study on a hydroxymethyl derivative of DCK indicated that it inhibits the production of double-stranded viral DNA from the single-stranded DNA intermediate, suggesting a novel mechanism of action[6]. The planarity and resonance of the coumarin ring system have been identified as crucial for potent anti-HIV activity.
Conclusion and Future Perspectives
cis-Methylkhellactone and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. The synthetic methodologies for producing stereochemically pure derivatives are well-established, enabling the exploration of structure-activity relationships. The potent cytotoxic and anti-HIV activities demonstrated by numerous analogues warrant further investigation.
Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for both the anti-cancer and anti-HIV derivatives. For the cytotoxic compounds, a deeper understanding of the signaling pathways leading to apoptosis and cell cycle arrest could identify biomarkers for patient stratification. For the anti-HIV agents, the identification of their novel viral or host target is a critical next step. Furthermore, preclinical studies focusing on the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds are essential to translate these findings into clinical applications. The low toxicity of some of these derivatives in normal cells is an encouraging sign for their potential as safe and effective therapeutic agents.
References
- 1. Anti-AIDS agents. 42. Synthesis and anti-HIV activity of disubstituted (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-AIDS agents. Part 47: Synthesis and anti-HIV activity of 3-substituted 3',4'-Di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
